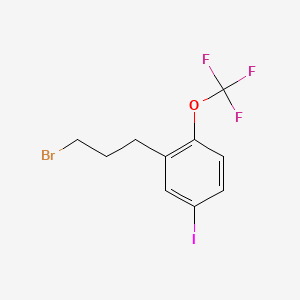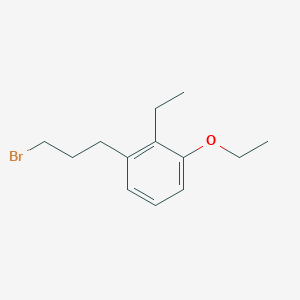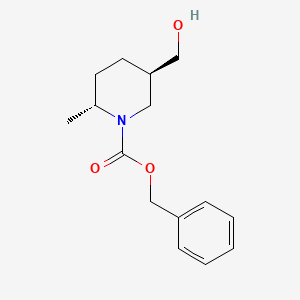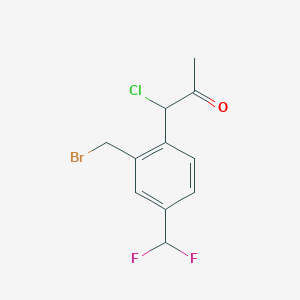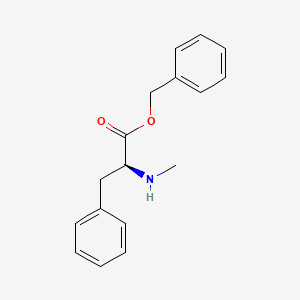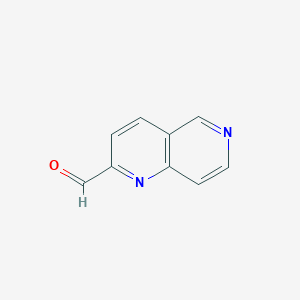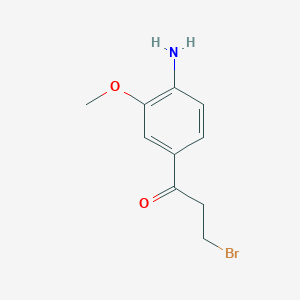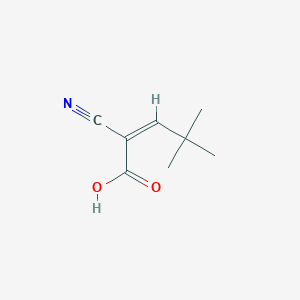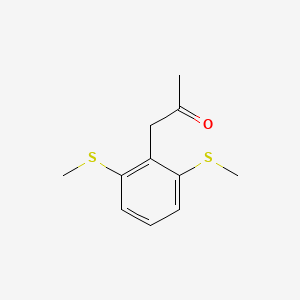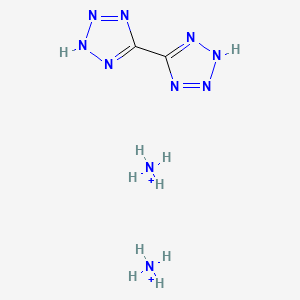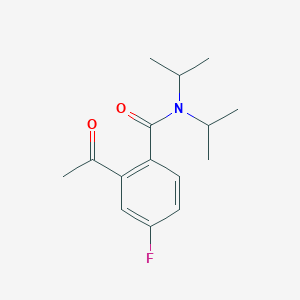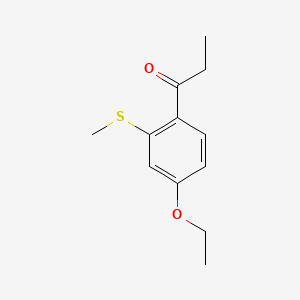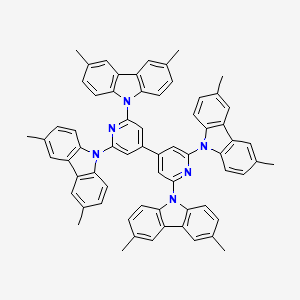
2,6,2',6'-Tetra(3,6-dimethylcarbazol-9-yl)-4,4'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core substituted with four 3,6-dimethylcarbazol-9-yl groups, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine typically involves multi-step organic reactions. One common method includes the following steps:
Preparation of 3,6-dimethylcarbazole: This can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of 4,4’-bipyridine: This bipyridine core can be synthesized through coupling reactions, such as the Ullmann reaction, using pyridine derivatives.
Substitution Reaction: The final step involves the substitution of the bipyridine core with 3,6-dimethylcarbazol-9-yl groups under controlled conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bipyridine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium on carbon, in the presence of appropriate ligands and bases.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Various substituted bipyridine derivatives, depending on the substituents introduced.
科学研究应用
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photophysical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electronic properties.
作用机制
The mechanism of action of 2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine depends on its application. For instance:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can exhibit unique catalytic or electronic properties.
In Biological Systems: It may interact with specific biomolecules, altering their function or providing a fluorescent signal for imaging purposes.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative without carbazole substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
3,6-Dimethylcarbazole: The carbazole moiety without the bipyridine core.
Uniqueness
2,6,2’,6’-Tetra(3,6-dimethylcarbazol-9-yl)-4,4’-bipyridine is unique due to its combination of the bipyridine core and multiple carbazole groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific coordination chemistry or electronic characteristics.
属性
分子式 |
C66H52N6 |
|---|---|
分子量 |
929.2 g/mol |
IUPAC 名称 |
9-[4-[2,6-bis(3,6-dimethylcarbazol-9-yl)pyridin-4-yl]-6-(3,6-dimethylcarbazol-9-yl)pyridin-2-yl]-3,6-dimethylcarbazole |
InChI |
InChI=1S/C66H52N6/c1-37-9-17-55-47(25-37)48-26-38(2)10-18-56(48)69(55)63-33-45(34-64(67-63)70-57-19-11-39(3)27-49(57)50-28-40(4)12-20-58(50)70)46-35-65(71-59-21-13-41(5)29-51(59)52-30-42(6)14-22-60(52)71)68-66(36-46)72-61-23-15-43(7)31-53(61)54-32-44(8)16-24-62(54)72/h9-36H,1-8H3 |
InChI 键 |
KXTBGMKCOWZZAZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)C4=CC(=CC(=N4)N5C6=C(C=C(C=C6)C)C7=C5C=CC(=C7)C)C8=CC(=NC(=C8)N9C1=C(C=C(C=C1)C)C1=C9C=CC(=C1)C)N1C2=C(C=C(C=C2)C)C2=C1C=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


